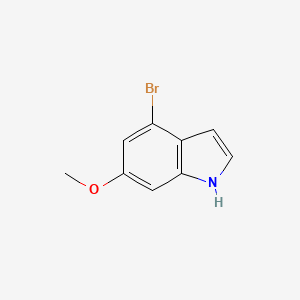
4-Brom-6-methoxy-1H-Indol
Übersicht
Beschreibung
The compound 4-bromo-6-methoxy-1H-indole is a brominated and methoxylated derivative of indole, which is a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for drug development. The presence of bromine and methoxy groups on the indole core can significantly alter the chemical and physical properties of the molecule, potentially leading to various physiological activities.
Synthesis Analysis
The synthesis of indole derivatives, such as 4-bromo-6-methoxy-1H-indole, typically involves the functionalization of the indole ring with halogen and methoxy groups. One approach to synthesizing indole derivatives with a methoxycarbonyl group at the 4-position is based on 1-hydroxyindole chemistry, as described in a method developed for the synthesis of 5H-pyrido[4, 3-b]indole derivatives . Another strategy involves a regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, which is a related compound, through a trifluoroacetylated indole driven hydrolysis, highlighting the ability to direct bromine substituents selectively . Additionally, a general route to indolecarboxylic acids, which are structurally related to 4-bromo-6-methoxy-1H-indole, starts from indoles with a halogen group at the desired position, indicating the importance of halogenation in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of bromo-methoxy-indole derivatives is characterized by the presence of hydrogen bonds and other non-covalent interactions that can influence the compound's properties and reactivity. For instance, in the structure of 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone, molecules are paired by aminocarbonyl hydrogen bonds, forming ribbons linked by further hydrogen bonds . This suggests that similar bromo-methoxy-indole compounds may also exhibit specific molecular interactions that could be relevant for their biological activity.
Chemical Reactions Analysis
Bromo indoles bearing carboxylic acid groups, which are structurally related to 4-bromo-6-methoxy-1H-indole, can be further functionalized into amide derivatives using various aromatic/aliphatic amines through ultrasonic irradiation . This indicates that the bromo and methoxy substituents on the indole ring can participate in subsequent chemical reactions, allowing for the generation of a diverse array of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromo-6-methoxy-1H-indole would be influenced by the presence of the bromo and methoxy groups. These substituents can affect the molecule's electron distribution, acidity, and overall reactivity. The bromine atom, being a heavy and polarizable group, can impact the compound's boiling point, density, and refractive index. The methoxy group, being an electron-donating group, can influence the electronic properties of the indole ring, potentially affecting its UV/Vis absorption and fluorescence characteristics. While the specific properties of 4-bromo-6-methoxy-1H-indole are not detailed in the provided papers, the general trends observed in halogenated and methoxylated indoles can provide insights into its expected properties.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Entwicklung
“4-Brom-6-methoxy-1H-Indol” wird in der pharmazeutischen Entwicklung eingesetzt. Der Indol-Kern findet sich in vielen wichtigen synthetischen Arzneimittelmolekülen wieder und liefert eine wertvolle Idee für die Behandlung und die Bindung mit hoher Affinität an mehrere Rezeptoren .
Behandlung von Krebszellen
Indol-Derivate, wie z. B. “this compound”, wurden als biologisch aktive Verbindungen zur Behandlung von Krebszellen eingesetzt . Sie zeigen verschiedene biologisch wichtige Eigenschaften .
Antimikrobielle Anwendungen
Indol-Derivate wurden auch bei der Behandlung von Mikroben eingesetzt . Ihre vielfältigen biologischen Eigenschaften machen sie effektiv im Kampf gegen verschiedene Arten von mikrobiellen Infektionen .
Behandlung verschiedener Störungen
Indol-Derivate haben in den letzten Jahren zunehmend Aufmerksamkeit für ihr Potenzial bei der Behandlung verschiedener Arten von Störungen im menschlichen Körper erregt .
Studien zur organischen Synthese
“this compound” wird in der organischen Synthese eingesetzt. Die Indolstruktur ist ein bedeutendes heterocyclisches System, das in der Zellbiologie eine wichtige Rolle spielt .
Inhibitor von GSK-3
4-Bromindol, eine verwandte Verbindung, ist ein potenzieller Inhibitor von GSK-3 . Dies deutet darauf hin, dass “this compound” ebenfalls ein Potenzial als GSK-3-Inhibitor haben könnte.
Antivirelle Anwendungen
Indol-Derivate besitzen verschiedene biologische Aktivitäten, darunter auch antivirale Eigenschaften . Sie wurden bei der Entwicklung von antiviralen Wirkstoffen eingesetzt .
Entzündungshemmende Anwendungen
Indol-Derivate zeigen auch entzündungshemmende Eigenschaften . Dies macht “this compound” zu einem möglichen Kandidaten für die Entwicklung von entzündungshemmenden Medikamenten .
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that indole derivatives bind with high affinity to multiple receptors , which suggests that 4-bromo-6-methoxy-1H-indole may also interact with various biological targets.
Mode of Action
Indole derivatives are known to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4-bromo-6-methoxy-1H-indole may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it is likely that 4-bromo-6-methoxy-1H-indole may have diverse molecular and cellular effects.
Biochemische Analyse
Biochemical Properties
4-Bromo-6-methoxy-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 4-bromo-6-methoxy-1H-indole, have been shown to bind with high affinity to multiple receptors, which can modulate their biological activity . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions.
Cellular Effects
The effects of 4-bromo-6-methoxy-1H-indole on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation . Additionally, 4-bromo-6-methoxy-1H-indole may affect the expression of specific genes involved in cell cycle regulation and metabolic pathways, thereby altering cellular function and homeostasis.
Molecular Mechanism
The molecular mechanism of action of 4-bromo-6-methoxy-1H-indole involves several key processes. This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, indole derivatives can inhibit specific enzymes involved in metabolic pathways, leading to altered metabolic flux and accumulation of certain metabolites . Additionally, 4-bromo-6-methoxy-1H-indole may activate or inhibit transcription factors, resulting in changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-bromo-6-methoxy-1H-indole can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . Additionally, the long-term effects of 4-bromo-6-methoxy-1H-indole on cellular function may include alterations in cell signaling pathways, gene expression, and metabolic processes, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 4-bromo-6-methoxy-1H-indole vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anticancer or anti-inflammatory activity . At high doses, 4-bromo-6-methoxy-1H-indole may cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects observed in these studies indicate that the dosage of 4-bromo-6-methoxy-1H-indole must be carefully controlled to achieve the desired therapeutic outcomes without causing harm.
Metabolic Pathways
4-Bromo-6-methoxy-1H-indole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or demethylated metabolites . These metabolic transformations can affect the compound’s activity, stability, and toxicity. Additionally, 4-bromo-6-methoxy-1H-indole may influence metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
The transport and distribution of 4-bromo-6-methoxy-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 4-bromo-6-methoxy-1H-indole may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 4-bromo-6-methoxy-1H-indole plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 4-bromo-6-methoxy-1H-indole may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.
Eigenschaften
IUPAC Name |
4-bromo-6-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJYKEPYJHPVOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN2)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646111 | |
| Record name | 4-Bromo-6-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
393553-55-4 | |
| Record name | 4-Bromo-6-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


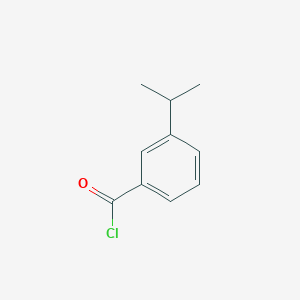
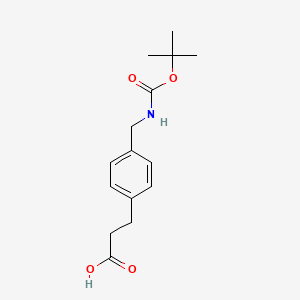





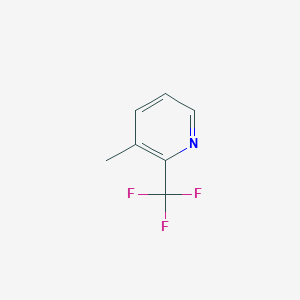
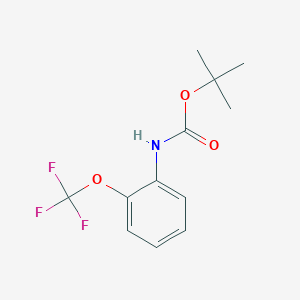



![1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine](/img/structure/B1291750.png)
